4-(4-Fluorophenyl)-4-oxobutanenitrile
Overview
Description
4-(4-Fluorophenyl)-4-oxobutanenitrile: is an organic compound that features a nitrile group and a fluorinated aromatic ring. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. The presence of the fluorine atom in the aromatic ring can significantly influence the compound’s reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)-4-oxobutanenitrile typically involves the reaction of 4-fluorobenzaldehyde with a nitrile-containing reagent under specific conditions. One common method is the Knoevenagel condensation, where 4-fluorobenzaldehyde reacts with malononitrile in the presence of a base such as piperidine. The reaction proceeds under reflux conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrile group, leading to the formation of carboxylic acids or amides.
Reduction: Reduction of the nitrile group can yield primary amines, which can be further functionalized.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Carboxylic acids, amides.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-(4-Fluorophenyl)-4-oxobutanenitrile is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Its fluorinated aromatic ring can enhance binding affinity and metabolic stability in potential pharmaceuticals.
Medicine: Research into the medicinal applications of this compound and its derivatives includes exploring their potential as anti-inflammatory, anticancer, or antimicrobial agents.
Industry: In the materials science field, the compound can be used in the development of advanced materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-4-oxobutanenitrile depends on its specific application. In medicinal chemistry, the compound or its derivatives may interact with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets by forming strong interactions, such as hydrogen bonds or van der Waals forces. The nitrile group can also participate in interactions with biological molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
4-(4-Chlorophenyl)-4-oxobutanenitrile: Similar structure but with a chlorine atom instead of fluorine.
4-(4-Bromophenyl)-4-oxobutanenitrile: Similar structure but with a bromine atom instead of fluorine.
4-(4-Methylphenyl)-4-oxobutanenitrile: Similar structure but with a methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in 4-(4-Fluorophenyl)-4-oxobutanenitrile imparts unique properties compared to its analogs. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and binding affinity to biological targets. This makes it a valuable compound in drug discovery and development, as well as in the synthesis of advanced materials.
Properties
IUPAC Name |
4-(4-fluorophenyl)-4-oxobutanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHXFEHPLSKVCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642211 | |
Record name | 4-(4-Fluorophenyl)-4-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
756489-25-5 | |
Record name | 4-(4-Fluorophenyl)-4-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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